2-[(4-Methylpentan-2-yl)amino]cyclohexan-1-ol
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Overview
Description
2-[(4-Methylpentan-2-yl)amino]cyclohexan-1-ol is a chemical compound with the molecular formula C12H25NO and a molecular weight of 199.33 g/mol . This compound is characterized by a cyclohexane ring substituted with an amino group and a hydroxyl group, making it an amino alcohol. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylpentan-2-yl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with 4-methylpentan-2-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimization for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylpentan-2-yl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Cyclohexanone derivatives
Reduction: Cyclohexylamine derivatives
Substitution: Various substituted cyclohexanols
Scientific Research Applications
2-[(4-Methylpentan-2-yl)amino]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(4-Methylpentan-2-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets in biological systems. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways related to inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methylpentan-2-yl)amino]cyclohexan-1-one
- 4-[(4-Methylpentan-2-yl)amino]cyclohexan-1-ol
- 2-[(4-Methylpentan-2-yl)amino]cyclohexane-1-carboxylic acid
Uniqueness
2-[(4-Methylpentan-2-yl)amino]cyclohexan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties. Its combination of an amino group and a hydroxyl group allows for versatile reactivity and potential interactions with biological targets .
Properties
Molecular Formula |
C12H25NO |
---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
2-(4-methylpentan-2-ylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C12H25NO/c1-9(2)8-10(3)13-11-6-4-5-7-12(11)14/h9-14H,4-8H2,1-3H3 |
InChI Key |
XYFRSYHQRYEORU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NC1CCCCC1O |
Origin of Product |
United States |
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